N'-benzoyl-4-methoxybenzohydrazide
Description
N'-Benzoyl-4-methoxybenzohydrazide (CAS No. 6781-59-5) is a benzohydrazide derivative characterized by a benzoyl group attached to the hydrazide nitrogen and a 4-methoxy substituent on the benzoyl ring. Its synthesis typically involves condensation reactions between hydrazides and substituted benzaldehydes, as exemplified in multiple studies . The methoxy group at the para position influences electronic properties and molecular packing, which are critical for its crystallinity and intermolecular interactions .
Properties
IUPAC Name |
N'-benzoyl-4-methoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-9-7-12(8-10-13)15(19)17-16-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZSJPQQAXWHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987147 | |
| Record name | N-(4-Methoxybenzoyl)benzenecarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6781-59-5 | |
| Record name | n'-benzoyl-4-methoxybenzohydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methoxybenzoyl)benzenecarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOIC ACID N'-(4-METHOXY-BENZOYL)-HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
N’-benzoyl-4-methoxybenzohydrazide can be synthesized through the reaction of 4-methoxybenzohydrazide with benzoyl chloride. The reaction typically involves refluxing the reactants in an appropriate solvent, such as methanol, in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-benzoyl-4-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-benzoyl-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives, such as nitro compounds.
Reduction: Reduced forms like amines.
Substitution: Substituted hydrazides with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N'-Benzoyl-4-methoxybenzohydrazide is primarily utilized in the synthesis of potential pharmaceutical agents. Its derivatives have shown promise in various therapeutic areas:
- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation through specific molecular interactions. For instance, derivatives of benzoyl hydrazones have been synthesized and evaluated for their anticancer activity, demonstrating significant cytotoxic effects against various cancer cell lines .
- Antibacterial and Antifungal Activity : The compound has been studied for its antibacterial and antifungal properties. For example, certain derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungal strains .
- Enzyme Inhibition : The mechanism of action often involves the inhibition of specific enzymes, which can be crucial for the therapeutic effects observed in various diseases.
Materials Science
In materials science, this compound is explored for its potential in developing new materials:
- Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical properties or alter thermal stability. Its unique chemical structure allows for various modifications that can be tailored for specific applications.
- Coatings : Research has indicated that it can be used in formulating coatings with enhanced protective properties against environmental degradation.
Analytical Chemistry
This compound serves as a reagent in several analytical techniques:
- Chromatography : It is used as a stationary phase or derivatizing agent in chromatographic methods to improve the separation and detection of analytes.
- Spectroscopy : The compound's ability to form complexes with metal ions makes it useful in spectroscopic applications, aiding in the detection and quantification of various substances.
Biological Studies
This compound has been extensively studied for its biological activities:
- Biological Interactions : this compound interacts with biomolecules, including proteins and nucleic acids, which can lead to significant biological effects such as enzyme inhibition or modulation of receptor activity .
- In Vivo Studies : In animal models, certain derivatives have shown promising results in treating conditions such as diabetes and inflammation due to their ability to inhibit glycation processes and reduce oxidative stress .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study conducted on a series of derivatives synthesized from this compound demonstrated significant anticancer activity against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways. The most effective derivative showed an IC50 value of 12 µM compared to standard chemotherapeutics which had higher IC50 values .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial properties, several derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that one derivative had an MIC (Minimum Inhibitory Concentration) value lower than that of conventional antibiotics like penicillin, suggesting its potential as a novel antibacterial agent .
Mechanism of Action
The mechanism of action of N’-benzoyl-4-methoxybenzohydrazide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzylidene Ring
Benzohydrazide derivatives often differ in substituents on the benzylidene moiety, which significantly alter their physicochemical and biological properties. Key examples include:
Substituted Benzylidene Derivatives
- N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide (): Incorporates a nitro group at the meta position, enhancing electron-withdrawing effects. The molecular structure shows normal bond lengths but distinct hydrogen-bonding patterns compared to the parent compound .
- 3-Bromo-N'-(4-hydroxybenzylidene)benzohydrazide (): Bromine substitution introduces steric bulk and alters halogen bonding, affecting crystal packing .
- N'-(3,4,5-Trihydroxybenzylidene)-4-methoxybenzohydrazide (): The trihydroxy substituent increases hydrogen-bonding capacity, forming a 3D network via O–H⋯O and N–H⋯O interactions. This contrasts with the simpler hydrogen-bonding motifs in N'-benzoyl-4-methoxybenzohydrazide .
Positional Isomerism
Substituent Effects on Physical Properties
The substituents influence melting points, yields, and solubility:
Key Observations :
Impact of Substituents on Molecular Geometry
- Dihedral Angles : In N'-(3,4,5-trihydroxybenzylidene)-4-methoxybenzohydrazide, the dihedral angle between the benzohydrazide and trihydroxybenzylidene rings is 18.28°, facilitating planar stacking . This contrasts with larger angles in brominated derivatives, where steric effects dominate .
- Hydrogen Bonding : Methoxy groups participate in weak C–H⋯O bonds, while hydroxy groups form stronger O–H⋯O interactions, as seen in .
Biological Activity
N'-Benzoyl-4-methoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including cytotoxicity, enzyme inhibition, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound is characterized by its benzoyl and methoxybenzene groups, which enhance its chemical reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution. These reactions allow it to interact with biological targets, forming hydrogen bonds that can modulate enzyme and receptor activities.
1. Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the MTT assay, a common method for evaluating cell viability. The compound showed significant activity with IC50 values indicating its potential as an anticancer agent.
2. Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, which are crucial for combating oxidative stress in cells. The antioxidant activity was evaluated using DPPH radical scavenging assays, showing promising results comparable to standard antioxidants.
3. Antimicrobial Activity
The compound also displays antimicrobial properties against a range of bacterial strains. Minimum inhibitory concentration (MIC) values were determined through broth dilution methods.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of specific functional groups in this compound influences its biological activity. Variations in substituents on the benzene ring have been shown to affect both cytotoxic and antimicrobial properties, highlighting the importance of molecular design in drug development .
Case Studies
Case Study 1: Anticancer Activity in Animal Models
A study investigated the anticancer effects of this compound in vivo using xenograft models of human tumors. The compound demonstrated a significant reduction in tumor volume compared to control groups, suggesting its potential for further development as a therapeutic agent .
Case Study 2: Enzyme Inhibition
The compound was evaluated for its inhibitory effects on enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. Results indicated that this compound effectively inhibited these enzymes, which could be beneficial for managing diabetes .
Q & A
Q. What are the standard synthetic routes for N'-benzoyl-4-methoxybenzohydrazide, and how are reaction conditions optimized?
The compound is typically synthesized via condensation of 4-methoxybenzohydrazide with substituted benzoyl chlorides under reflux in anhydrous solvents (e.g., methanol or ethanol). Microwave-assisted synthesis has also been employed to enhance reaction efficiency, achieving yields of 80–82% . Optimization involves adjusting stoichiometry, temperature (e.g., 100°C for 4 hours), and catalysts like phosphorus oxychloride (POCl₃) for cyclization . Post-synthesis purification via recrystallization (e.g., methanol) ensures high purity.
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- IR spectroscopy : Identifies functional groups (N–H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹, and C–O–C from methoxy groups at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms hydrazide linkage (N–H signal at δ 10–12 ppm) and substituent positions (aromatic protons at δ 6.5–8.0 ppm) .
- Elemental analysis : Validates molecular composition, though minor deviations (<0.5%) may arise due to hygroscopic intermediates .
Q. What are the primary biological activities explored for this compound?
Studies highlight insulin-enhancing properties when complexed with oxidovanadium(V) , antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) , and potential as a ligand for metal coordination chemistry . Activity is influenced by substituent electronegativity and steric effects on the benzoyl moiety .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in reactivity or spectroscopic data?
Density Functional Theory (DFT) calculations predict electron density distribution, hydrogen-bonding patterns, and reactive sites. For example, DFT studies on 4-(dimethylamino)benzohydrazide revealed intramolecular charge transfer, explaining discrepancies in NMR chemical shifts . Topological analysis (AIM) further clarifies non-covalent interactions, aiding in reconciling crystallographic and spectroscopic data .
Q. What strategies address conflicting biological activity reports across studies?
- Purity validation : Use HPLC or elemental analysis to rule out impurities .
- Structural modulation : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance antimicrobial activity or –OCH₃ for insulin-mimetic effects .
- Assay standardization : Compare minimum inhibitory concentrations (MICs) under identical conditions (pH, temperature) .
Q. How do crystallographic techniques (e.g., SHELX) resolve structural ambiguities in hydrazide derivatives?
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL-2018) refines bond lengths, angles, and torsional parameters. For example, dihedral angles between aromatic rings (~6–10°) and hydrogen-bonding networks (N–H⋯O, O–H⋯O) are resolved to explain packing efficiency . High-resolution data (R-factor < 0.05) mitigate twinning issues in low-symmetry space groups .
Q. What methodologies validate structure-activity relationships (SAR) for hydrazide derivatives?
- SAR workflow :
Synthesis : Introduce substituents (e.g., halogens, methoxy) at para/meta positions .
Activity screening : Test against target enzymes (e.g., α-glucosidase for antidiabetic activity) .
QSAR modeling : Correlate Hammett constants (σ) or logP values with bioactivity .
- Case study : 4-Nitro derivatives exhibit enhanced antimicrobial activity due to increased electrophilicity .
Methodological Considerations
Q. How are solvation effects and lattice energies accounted for in crystallographic studies?
Lattice energy calculations (e.g., PIXEL method) quantify intermolecular interactions, while solvent-accessible voids are modeled using PLATON. For hydrazides, lattice energies of ~150–200 kJ/mol indicate stability via C–H⋯π and N–H⋯O bonds .
Q. What protocols ensure reproducibility in hydrazide-based coordination chemistry?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
